molecular formula C8H10ClNO3 B14181723 2-(3-Aminophenoxy)acetic acid;hydrochloride

2-(3-Aminophenoxy)acetic acid;hydrochloride

Cat. No.: B14181723
M. Wt: 203.62 g/mol
InChI Key: BZNZKVCXGKXSGV-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of acetic acid and contains an aminophenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)acetic acid;hydrochloride typically involves the reaction of 3-aminophenol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenoxy)acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Aminophenoxy)acetic acid;hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenoxy)acetic acid
  • 2-(2-Aminophenoxy)acetic acid
  • 2-(3-Aminophenoxy)propionic acid

Uniqueness

2-(3-Aminophenoxy)acetic acid;hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and interaction profiles compared to its isomers and analogs, making it valuable for specific research applications .

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-(3-aminophenoxy)acetic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H

InChI Key

BZNZKVCXGKXSGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N.Cl

Origin of Product

United States

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